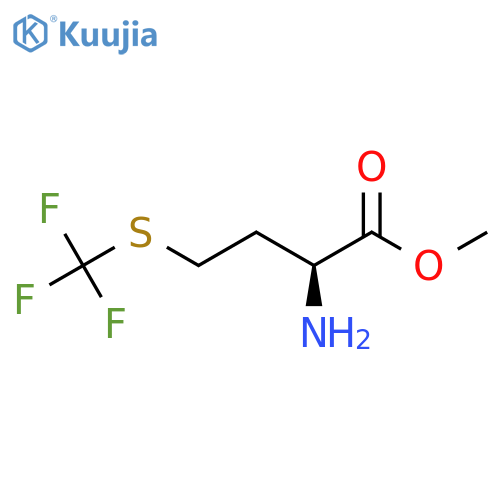

Cas no 943926-17-8 (methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate)

methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate 化学的及び物理的性質

名前と識別子

-

- trifluoromethionine methyl ester

- 943926-17-8

- methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate

- EN300-1073360

- DTALGEBYGIEZOU-BYPYZUCNSA-N

- (S)-2-Amino-4-[(trifluoromethyl)thio]butyric acid methyl ester

- methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate

-

- インチ: 1S/C6H10F3NO2S/c1-12-5(11)4(10)2-3-13-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1

- InChIKey: DTALGEBYGIEZOU-BYPYZUCNSA-N

- SMILES: S(C(F)(F)F)CC[C@@H](C(=O)OC)N

計算された属性

- 精确分子量: 217.03843422g/mol

- 同位素质量: 217.03843422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 13

- 回転可能化学結合数: 5

- 複雑さ: 174

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.6Ų

- XLogP3: 1.5

methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1073360-5.0g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 5g |

$3355.0 | 2023-06-10 | ||

| Enamine | EN300-1073360-1.0g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 1g |

$1157.0 | 2023-06-10 | ||

| Enamine | EN300-1073360-0.25g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 95% | 0.25g |

$1065.0 | 2023-10-28 | |

| Enamine | EN300-1073360-2.5g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 95% | 2.5g |

$2268.0 | 2023-10-28 | |

| Enamine | EN300-1073360-5g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 95% | 5g |

$3355.0 | 2023-10-28 | |

| Enamine | EN300-1073360-10g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 95% | 10g |

$4974.0 | 2023-10-28 | |

| Enamine | EN300-1073360-10.0g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 10g |

$4974.0 | 2023-06-10 | ||

| Enamine | EN300-1073360-0.1g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 95% | 0.1g |

$1019.0 | 2023-10-28 | |

| Enamine | EN300-1073360-0.05g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 95% | 0.05g |

$972.0 | 2023-10-28 | |

| Enamine | EN300-1073360-0.5g |

methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate |

943926-17-8 | 95% | 0.5g |

$1111.0 | 2023-10-28 |

methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate 関連文献

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoateに関する追加情報

Recent Advances in the Study of Methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate (CAS: 943926-17-8)

The compound methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate (CAS: 943926-17-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate as a key intermediate in the synthesis of novel bioactive molecules. The trifluoromethylthio (SCF3) group, in particular, has been identified as a critical pharmacophore due to its high lipophilicity and metabolic stability, which enhance the pharmacokinetic properties of derived compounds. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and enzymatic resolution, to achieve high enantiomeric purity of this compound, which is essential for its application in chiral drug synthesis.

In vitro and in vivo studies have demonstrated the compound's potential as a modulator of various biological targets. For instance, derivatives of methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate have shown promising activity against enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, its incorporation into peptide analogs has yielded compounds with enhanced binding affinity to G-protein-coupled receptors (GPCRs), suggesting potential applications in the treatment of neurological disorders.

One of the most notable advancements is the use of this compound in the development of prodrugs. The ester moiety in methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate facilitates its conversion into active metabolites in vivo, thereby improving bioavailability and reducing off-target effects. Recent pharmacokinetic studies have confirmed its favorable absorption and distribution profiles, making it a viable candidate for further preclinical evaluation.

Despite these promising findings, challenges remain in optimizing the synthetic routes and scaling up production. Researchers are exploring green chemistry approaches, such as solvent-free reactions and biocatalysis, to address these issues. Furthermore, the mechanistic insights gained from recent studies are expected to guide the design of next-generation derivatives with improved efficacy and safety profiles.

In conclusion, methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate represents a versatile scaffold in medicinal chemistry, with broad applicability in drug discovery. Ongoing research aims to elucidate its full therapeutic potential and overcome existing limitations, paving the way for its translation into clinical applications.

943926-17-8 (methyl (2S)-2-amino-4-(trifluoromethyl)sulfanylbutanoate) Related Products

- 5330-97-2(N-Hydroxy-2-phenyl-acetamide)

- 1781019-63-3(3-Bromo-5-(1-methylethyl)-benzenemethanol)

- 111198-32-4(1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-)

- 2172291-50-6(2-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylpropanoic acid)

- 1361469-17-1(2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol)

- 2680823-11-2(2-(2-chlorophenyl)methyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)

- 2172325-20-9(4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid)

- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)

- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)